2-(2-Methylsulfanylphenyl)aniline
Overview
Description
2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methylsulfanyl group attached to one of the phenyl rings and an amine group attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is unique due to the presence of both the methylsulfanyl and amine groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73671-44-0 |
---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)aniline |
InChI |
InChI=1S/C13H13NS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3 |
InChI Key |
HDMOSIDULAIQAO-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2N |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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